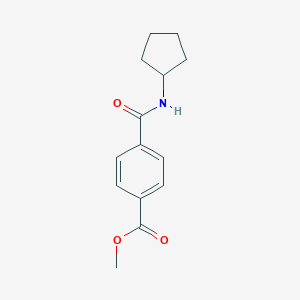

Methyl 4-(cyclopentylcarbamoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(cyclopentylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)11-8-6-10(7-9-11)13(16)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHHIBXJLSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429399 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325090-17-2 | |

| Record name | methyl 4-(cyclopentylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Cyclopentylcarbamoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for Methyl 4-(cyclopentylcarbamoyl)benzoate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including shielding and deshielding effects from adjacent functional groups.

The aromatic region is expected to show a characteristic AA'BB' pattern for the 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The two protons ortho to the ester group (H-2/H-6) would be downfield due to the electron-withdrawing nature of the carbonyl, while the two protons ortho to the amide group (H-3/H-5) would appear slightly upfield in comparison. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being concentration-dependent. The methyl ester protons (-OCH₃) will present as a sharp singlet. The cyclopentyl group protons will show more complex signals; the single methine proton (H-1') attached to the nitrogen will be the most deshielded of the aliphatic protons, appearing as a multiplet. The remaining eight methylene (B1212753) protons (-CH₂) of the cyclopentyl ring are diastereotopic and will likely appear as overlapping multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2, H-6 | ~8.05 | d (Doublet) |

| H-3, H-5 | ~7.90 | d (Doublet) |

| N-H | ~6.5-8.5 | br s (Broad Singlet) |

| H-1' (CH-N) | ~4.30 | m (Multiplet) |

| -OCH₃ | ~3.90 | s (Singlet) |

| H-2', H-5' (-CH₂) | ~2.0-2.2 | m (Multiplet) |

| H-3', H-4' (-CH₂) | ~1.5-1.8 | m (Multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Multiplicity

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the amide and ester groups are expected to be the most downfield signals. Typically, ester carbonyls appear slightly downfield relative to amide carbonyls. The aromatic carbons will have distinct chemical shifts based on their substitution. The quaternary carbons (C-1 and C-4) will have lower intensities compared to the protonated carbons (C-2, C-3, C-5, C-6). The methyl ester carbon (-OCH₃) will appear as a sharp signal in the 50-55 ppm range. The cyclopentyl carbons will include one methine carbon (C-1') and two sets of methylene carbons (C-2'/C-5' and C-3'/C-4'), each with a unique chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~166.5 |

| Amide C=O | ~165.0 |

| C-4 | ~142.0 |

| C-1 | ~133.0 |

| C-2, C-6 | ~130.0 |

| C-3, C-5 | ~128.0 |

| -OCH₃ | ~52.5 |

| C-1' (CH-N) | ~52.0 |

| C-2', C-5' (-CH₂) | ~33.0 |

| C-3', C-4' (-CH₂) | ~24.0 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To confirm the assignments from 1D NMR and fully elucidate the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and within the cyclopentyl ring spin system, showing connectivity between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the -OCH₃ proton signal at ~3.90 ppm would correlate with the carbon signal at ~52.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for establishing long-range (2-3 bond) connectivity between protons and carbons, linking the molecular fragments. Expected key correlations include:

The amide proton (N-H) to the amide carbonyl carbon, the aromatic carbon C-4, and the cyclopentyl methine carbon (C-1').

The methoxy (B1213986) protons (-OCH₃) to the ester carbonyl carbon and the quaternary aromatic carbon C-1.

The aromatic protons H-3/H-5 to the amide carbonyl carbon and C-1.

The aromatic protons H-2/H-6 to the ester carbonyl carbon and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to confirm stereochemistry and conformation. A key correlation would be expected between the amide N-H proton and the cyclopentyl methine proton (H-1'), confirming their spatial proximity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Vibrational Mode Assignments of Key Functional Groups (e.g., Carbonyl, Amide N-H)

The IR spectrum of this compound would be dominated by strong absorptions from its carbonyl and amide groups.

N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3400-3200 cm⁻¹, characteristic of a secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl and methyl groups will absorb just below 3000 cm⁻¹. researchgate.net

C=O Stretches: Two distinct and strong carbonyl stretching bands are predicted. The ester carbonyl (C=O) stretch is expected around 1725-1715 cm⁻¹. The amide carbonyl (Amide I band) stretch typically appears at a lower frequency due to resonance, expected around 1660-1640 cm⁻¹.

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, is a characteristic feature of secondary amides and is expected to appear in the 1570-1515 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies and Vibrational Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3300 | N-H Stretch | Medium |

| >3000 | Aromatic C-H Stretch | Weak |

| <3000 | Aliphatic C-H Stretch | Medium |

| ~1720 | Ester C=O Stretch | Strong |

| ~1650 | Amide C=O Stretch (Amide I) | Strong |

| ~1550 | N-H Bend (Amide II) | Strong |

| ~1280, ~1100 | Ester C-O Stretch | Strong |

Analysis of Intermolecular Hydrogen Bonding Signatures

In the solid state or in concentrated solution, this compound is capable of forming intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of both the amide and ester carbonyls can act as acceptors. This intermolecular association significantly influences the IR spectrum.

The presence of hydrogen bonding would cause a shift of the N-H stretching vibration to a lower frequency (e.g., from a 'free' ~3400 cm⁻¹ to a bonded ~3250 cm⁻¹) and a noticeable broadening of the absorption band. Similarly, the carbonyl stretching bands involved in hydrogen bonding would also shift to lower wavenumbers. The extent of this shift provides an indication of the strength of the hydrogen bonding interactions within the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the benzamide (B126) chromophore.

The electronic spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl groups of the ester and amide functionalities constitute the principal chromophores.

π → π Transitions:* These transitions, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity (large molar absorptivity, ε). For benzamides, these transitions are often observed in the UV region. It is anticipated that this compound would display strong absorption bands characteristic of the substituted benzene ring.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. These are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

Based on data from related benzamide and methyl benzoate (B1203000) structures, the expected absorption maxima for this compound are likely to fall within the range of 200-300 nm. A hypothetical representation of the expected absorption maxima is presented in Table 1.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~230-250 | High |

| π → π* | ~270-290 | Moderate |

The polarity of the solvent can influence the position of absorption maxima, a phenomenon known as solvatochromism.

π → π Transitions:* In the case of π → π* transitions, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy gap for the transition.

A summary of the anticipated solvent effects is provided in Table 2.

Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent | Polarity | Effect on π → π* Transition | Effect on n → π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Reference | Reference |

| Ethanol | Polar Protic | Bathochromic Shift | Hypsochromic Shift |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

The chemical formula for this compound is C₁₄H₁₇NO₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 247.12084 u

In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) very close to this calculated value.

The fragmentation of this compound in the mass spectrometer would likely proceed through cleavage of the amide and ester linkages, which are the most labile bonds. A plausible fragmentation pathway could involve:

Loss of the methoxy group (-OCH₃) from the ester.

Cleavage of the amide bond, leading to fragments corresponding to the cyclopentyl isocyanate cation and the methyl 4-aminobenzoate (B8803810) radical cation.

Further fragmentation of the aromatic ring and the cyclopentyl group.

A proposed fragmentation pattern and the expected m/z values of the major fragments are detailed in Table 3.

Table 3: Predicted Major Fragments in the High-Resolution Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted Exact Mass (u) |

|---|---|---|

| [M-OCH₃]⁺ | C₁₃H₁₄NO₂⁺ | 216.10245 |

| [C₅H₉NCO]⁺ | Cyclopentyl isocyanate cation | 111.06841 |

| [C₈H₉NO₂]⁺ | Methyl 4-aminobenzoate radical cation | 151.06333 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03348 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and crystal packing.

While a crystal structure for this compound has not been reported, analysis of crystallographic data for structurally similar N-substituted benzamides, such as N-cyclopentyl-3-hydroxy-4-methoxybenzamide bohrium.com, allows for a prediction of its likely crystallographic properties. It is probable that this compound would crystallize in a common space group for organic molecules, such as a monoclinic or orthorhombic system.

The unit cell parameters would define the dimensions of the repeating unit in the crystal lattice. Based on related structures, the predicted unit cell parameters are presented in Table 4. These values are hypothetical and would require experimental determination for confirmation.

Table 4: Predicted Unit Cell Parameters for this compound (Hypothetical)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|

Analysis of Molecular Conformation and Dihedral Angles

Specific experimental data on the molecular conformation and dihedral angles for this compound is not available in the reviewed literature. This analysis requires crystallographic data which could not be located.

Intermolecular Interactions and Crystal Packing Motifs (e.g., N-H···O Hydrogen Bonds, π-π Stacking)

A detailed description of the specific intermolecular interactions and crystal packing motifs for this compound cannot be provided without experimental crystal structure data. While N-H···O hydrogen bonds and π-π stacking are anticipated, their specific geometry, strength, and role in the crystal lattice are unknown.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Quantitative data from a Hirshfeld surface analysis, including the percentage contributions of various intermolecular contacts, cannot be generated for this compound as it is contingent on prior crystallographic analysis, which is not publicly available.

Computational Chemistry and Molecular Modeling of Methyl 4 Cyclopentylcarbamoyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are performed to understand the electronic structure and geometry of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Methyl 4-(cyclopentylcarbamoyl)benzoate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry.

These calculations reveal key structural parameters. The benzene (B151609) ring is, as expected, planar. The amide linkage (-CONH-) introduces a degree of rigidity, with the C-N bond exhibiting partial double-bond character, leading to a planar configuration of the atoms involved. The cyclopentyl group typically adopts an envelope or twist conformation to minimize steric strain. The ester group (-COOCH₃) also has a preferred orientation relative to the benzene ring.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Dihedral Angle | O=C-N-H (amide) | ~180° |

Note: The values presented are typical and can vary slightly based on the specific functional and basis set used in the calculation.

Hartree-Fock (HF) and Post-HF Approaches for Energetic Insights

While DFT is a workhorse, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, starting point by approximating the many-electron wavefunction as a single Slater determinant. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation effects, offering more precise energetic data at a higher computational cost.

For this compound, these methods are employed to calculate fundamental energetic properties like the total energy, heats of formation, and ionization potential. Comparing the energies of different possible conformers (e.g., rotational isomers around the C-N bond or the C-C bond connecting the ester group to the ring) allows for the determination of the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In this compound, the HOMO is typically localized over the electron-rich benzene ring and the amide nitrogen atom. The LUMO, conversely, is often distributed across the carbonyl groups of the amide and ester functionalities, as well as the aromatic ring, indicating these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a larger gap implies higher stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO | -1.0 to -2.0 eV | Indicates electron-accepting ability |

Note: These energy values are illustrative and depend heavily on the computational method and solvent model used.

Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map highlights the oxygen atoms of the amide and ester carbonyl groups as the most electron-rich (deep red) regions, making them primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the N-H group shows a distinct region of positive potential (blue), identifying it as a hydrogen bond donor site.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties.

IR Spectroscopy: Calculations of vibrational frequencies correspond to the peaks in an experimental IR spectrum. For this molecule, characteristic calculated frequencies include the N-H stretch (~3400 cm⁻¹), C=O stretches for the amide and ester (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-N stretching modes.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). Predicted ¹H and ¹³C NMR chemical shifts for the aromatic, cyclopentyl, and methyl protons and carbons can be compared with experimental spectra to confirm the structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. For this molecule, transitions are typically of the π → π* type within the aromatic system.

Comparing these predicted spectra with experimentally obtained data provides a powerful method for structural validation and interpretation of spectroscopic features.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations, often conducted in a solvent box (e.g., water or DMSO) to mimic experimental conditions, can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape over time, particularly the orientation of the cyclopentyl and methyl ester groups.

Solvation Effects: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amide group and water.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly behavior, which is crucial for understanding its properties in the solid state or in solution.

These simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties observed in the laboratory.

In Silico ADME and Toxicological Prediction Studies

Beyond predicting biological activity, computational models are vital for assessing a compound's potential as a drug. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies predict the pharmacokinetic and safety profiles of a molecule. mdpi.commdpi.com This early screening helps to identify and deprioritize compounds that are likely to fail in later clinical stages due to poor ADME properties or toxicity. mdpi.com

Computational tools can predict a wide range of ADME properties based on a molecule's structure. For this compound, these predictions provide a first pass assessment of its drug-likeness.

Absorption: This is often predicted by evaluating properties like human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a model of the intestinal wall), and water solubility. mdpi.com Adherence to empirical rules, such as Lipinski's Rule of Five and Veber's Rule, also suggests good oral bioavailability. nih.gov

Distribution: Key predicted parameters include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins (PPB). mdpi.comnih.gov High PPB can limit the amount of free drug available to act on its target. nih.gov

Metabolism: In silico models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family. ijlpr.commdpi.com Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: The total clearance of the compound from the body can be estimated, which, along with the volume of distribution, helps predict its half-life.

The following table presents a hypothetical but representative in silico ADME profile for this compound, based on typical values for similar benzamide (B126) structures. mdpi.comjonuns.comrsc.org

| ADME Property | Predicted Value / Classification | Significance |

|---|---|---|

| Lipinski's Rule of 5 | Compliant (0 violations) | Good potential for oral bioavailability. nih.gov |

| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gut. mdpi.com |

| Caco-2 Permeability | High | Indicates good passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May or may not cross into the central nervous system. mdpi.com |

| Plasma Protein Binding (PPB) | High (>90%) | A high fraction of the drug may be bound to plasma proteins. nih.gov |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. mdpi.com |

Early identification of potential toxicity is crucial. In silico toxicology models screen for structural alerts—substructures known to be associated with specific types of toxicity—and use QSAR models to predict outcomes of toxicological tests. ijlpr.comjonuns.com

Genotoxicity: This refers to a compound's ability to damage DNA, which can potentially lead to cancer. Computational systems predict the outcome of the Ames test, which assesses mutagenicity in bacteria. researchgate.net While the predictive capabilities of these models have limitations, they are valuable for flagging potential risks. nih.gov

Organ Toxicity: Models can predict the potential for toxicity in specific organs, such as the liver (hepatotoxicity) and the heart (cardiotoxicity, often by predicting hERG channel blockade). mdpi.comjonuns.com

Other Endpoints: Predictions can also be made for skin sensitization, carcinogenicity, and reproductive toxicity. mdpi.com

Based on the general profile of benzamide derivatives, a predicted toxicological assessment for this compound is summarized below.

| Toxicological Endpoint | Predicted Risk | Commentary |

|---|---|---|

| Ames Mutagenicity | Negative | The core structure is generally not associated with structural alerts for mutagenicity. mdpi.com |

| Hepatotoxicity | Possible | Some benzamide derivatives have shown potential for liver toxicity, requiring further investigation. mdpi.comjonuns.com |

| Cardiotoxicity (hERG Inhibition) | Low Risk | Generally predicted to be a non-inhibitor of the hERG channel. mdpi.com |

| Skin Sensitization | Negative | Unlikely to cause allergic contact dermatitis. mdpi.com |

Scientific Literature Lacks Specific Biological Activity Data for this compound

Initial investigations into the biological and mechanistic properties of the chemical compound this compound have revealed a significant gap in the available scientific literature. Comprehensive searches of scholarly databases and research publications did not yield specific studies detailing its enzyme inhibition, structure-activity relationships, or pharmacophore models.

While the general class of carbamates, to which this compound belongs, is known to interact with various biological targets, no research dedicated to this particular compound could be identified. Consequently, there is no public domain data available to populate the requested sections on its biological activity and mechanistic investigations.

This absence of information prevents a detailed analysis of its potential as an enzyme inhibitor, including the development of assays, determination of kinetic values (such as K_i, V_max, and K_m), and identification of specific enzyme targets. Furthermore, without experimental data, the elucidation of its inhibition mechanism and the correlation of its structural features with biological potency remain unknown. The development of pharmacophore models for rational drug design is also contingent on such foundational research.

Further empirical studies are required to ascertain the biological profile of this compound.

Biological Activity and Mechanistic Investigations of Methyl 4 Cyclopentylcarbamoyl Benzoate

Biological Target Identification and Validation

There is no publicly available information regarding the biological target identification and validation of Methyl 4-(cyclopentylcarbamoyl)benzoate.

In Silico Target Prediction Approaches

No studies employing in silico methods such as reverse docking or ligand-based profiling to predict the biological targets of this compound have been published in the scientific literature.

Experimental Methodologies for Target Confirmation

There are no documented experimental studies using methodologies like affinity chromatography or proteomics to confirm the biological targets of this compound.

Mechanistic Studies of Biological Response

Detailed mechanistic studies on the biological response to this compound are not available in the public research domain.

Investigation of Cellular Pathway Modulation and Signaling Events

No research has been published detailing the investigation of how this compound may modulate cellular pathways or affect signaling events.

Characterization of Interactions with Key Biomolecules

There is no available data characterizing the interactions of this compound with key biomolecules such as DNA, RNA, lipids, or proteins.

Antimicrobial Activity Profiling

There are no published studies that profile the antimicrobial, antibacterial, or antifungal activity of this compound.

Investigation of Antimicrobial Mechanisms of Action (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial mechanisms of benzoic acid and its derivatives are multifaceted. The primary mode of action is believed to involve the disruption of cellular integrity and metabolic functions. patsnap.com

Cell Membrane Disruption: As lipophilic molecules, benzoic acid derivatives can intercalate into the microbial cell membrane, altering its permeability. This leads to the leakage of essential intracellular components and ultimately, cell death. patsnap.com

Enzyme Inhibition: Benzoic acid can interfere with the activity of crucial enzymes involved in microbial metabolism. patsnap.com For example, it can inhibit enzymes of the tricarboxylic acid (TCA) cycle, thereby disrupting cellular energy production. patsnap.com A specific mechanism identified for some benzoyl benzoic acid derivatives is the inhibition of the interaction between bacterial RNA polymerase and its sigma (σ) factor, which is essential for the initiation of transcription. nih.gov

Intracellular pH Disruption: Benzoic acid can lower the internal pH of microbial cells. patsnap.com This acidification creates an unfavorable environment for enzymatic activities and other vital cellular processes. patsnap.com

It is conceivable that this compound shares one or more of these mechanisms of action, though specific experimental verification is required.

Other Biological Activities (e.g., Insecticidal, Repellent, Attractant Mechanisms, if applicable by analogy to related benzoates)

Beyond antimicrobial effects, methyl benzoate (B1203000), a structurally related compound, has been investigated for its insecticidal, repellent, and attractant properties. oup.comnih.govresearchgate.net

Insecticidal Activity: Methyl benzoate has demonstrated fumigant and contact toxicity against a variety of insect pests, including the common bed bug (Cimex lectularius) and the Indian meal moth (Plodia interpunctella). oup.commdpi.com Studies have shown that methyl benzoate can be more effective than some other natural fumigants. mdpi.com

Repellent Activity: Research has indicated that methyl benzoate and some of its analogs exhibit repellent properties against bed bugs. nih.gov Certain derivatives, such as methyl 2-methoxybenzoate (B1232891) and methyl 3-methoxybenzoate, have shown long-lasting repellency. nih.gov

Attractant Mechanisms: The odor of methyl benzoate, which is a component of many floral scents, can act as an attractant for some insect species. researchgate.net This property is being explored for its potential use in integrated pest management strategies. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Sodium benzoate |

| Methyl benzoate |

| Vancomycin |

| Methyl 2-methoxybenzoate |

Potential Applications and Translational Research

Medicinal Chemistry Perspectives for Drug Discovery

The scaffold of Methyl 4-(cyclopentylcarbamoyl)benzoate, which combines a substituted benzene (B151609) ring with an amide and an ester functional group, is a common motif in many biologically active molecules. This makes it an interesting starting point for drug discovery efforts.

This compound can be considered a potential lead compound for the development of new therapeutics. Its structural components are found in various compounds with known biological activities. For instance, benzoate (B1203000) derivatives have been investigated for a range of therapeutic applications, including as inhibitors of the pentose (B10789219) phosphate (B84403) pathway in cancer therapy and for their neuroprotective effects. nih.govgoogle.com The carbamoyl (B1232498) moiety is also a key feature in many enzyme inhibitors and receptor modulators.

Table 1: Analysis of Structural Moieties in this compound for Drug Discovery Potential

| Structural Moiety | Potential Role in Biological Activity | Examples of Related Bioactive Compounds |

| Benzoate Core | Serves as a scaffold for interaction with various biological targets. Can be substituted to modulate activity and properties. | Methyl 4-amino benzoates (Pentose Phosphate Pathway inhibitors) nih.gov |

| Amide Linkage | Can participate in hydrogen bonding with biological targets such as enzymes and receptors. | Thiazole-containing compounds with carbamoyl groups (potential antimicrobial and anticancer agents) |

| Cyclopentyl Group | Contributes to the lipophilicity of the molecule, which can influence cell permeability and binding to hydrophobic pockets of proteins. | Various cyclopentyl-containing drugs across different therapeutic areas. |

| Methyl Ester | Can act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid. Also influences solubility and cell permeability. | Many ester-containing drugs that are administered as prodrugs. |

To advance a lead compound like this compound in a drug discovery program, its "drug-like" properties, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, would need to be optimized. researchgate.net Key strategies would involve modifying its chemical structure to improve properties such as aqueous solubility, metabolic stability, and oral bioavailability.

Improving aqueous solubility could be achieved by introducing polar functional groups, such as hydroxyl or amino groups, onto the cyclopentyl ring or the benzoate core. acs.org Alternatively, the methyl ester could be converted to a more polar group.

Metabolic stability is another critical parameter. The ester and amide bonds in this compound are potential sites for enzymatic cleavage by esterases and amidases in the body. Strategies to enhance metabolic stability could include introducing steric hindrance near these labile groups to slow down enzymatic degradation.

To improve bioavailability, formulation strategies could be employed, or the molecule could be modified to enhance its permeability across biological membranes. This often involves a careful balance between lipophilicity and hydrophilicity.

While there are no specific drug development case studies for this compound, the broader class of benzoate derivatives has seen success in various therapeutic areas.

Anticancer Agents: Certain methyl benzoate derivatives have been identified as inhibitors of the pentose phosphate pathway (PPP), a metabolic pathway that is often upregulated in cancer cells. nih.gov By inhibiting key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), these compounds can selectively target cancer cells. nih.gov

Neuroprotective Agents: A series of benzoate derivatives have been synthesized and shown to possess significant activity similar to nerve growth factor (NGF), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's disease. google.com One such derivative, 2,3-dihydroxybenzoic acid tetradecyl ester, was found to enhance the memory of aged mice in in vivo studies. google.com

Antimicrobial Agents: Thiazole-containing compounds that also feature a carbamoylbenzoate-like structure have been investigated for their potential antimicrobial properties. smolecule.com

These examples highlight the versatility of the benzoate scaffold in medicinal chemistry and provide a rationale for the further investigation of compounds like this compound.

Agrochemical Research and Pest Management

The potential application of this compound in agriculture, particularly as a pesticide, can be inferred from studies on simpler benzoate compounds.

Research has demonstrated that simple benzoate esters, such as methyl benzoate, possess insecticidal and repellent properties against a variety of pests. usda.govnih.govresearchgate.netmdpi.comresearchgate.netnih.gov Methyl benzoate, a naturally occurring plant volatile, has been shown to be effective against pests like the sweetpotato whitefly (Bemisia tabaci), the common bed bug (Cimex lectularius), and various stored product pests. nih.govmdpi.com Its modes of action include contact toxicity, fumigant activity, and repellency. researchgate.netmdpi.com

Table 2: Comparison of Physicochemical Properties and Potential Pest Control Application

| Compound | Structure | Key Physicochemical Features | Known Pest Control Activity | Potential Activity of this compound |

| Methyl Benzoate | C₆H₅COOCH₃ | Volatile, relatively nonpolar | Insecticidal, repellent, fumigant against various insects. researchgate.netmdpi.com | The larger, less volatile structure may result in different activity, possibly as a contact insecticide or antifeedant rather than a fumigant. |

| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Similar to methyl benzoate, slightly less volatile | Insecticidal activity demonstrated against aphids. nih.gov | The carbamoyl group could enhance binding to specific insect target proteins. |

| This compound | C₁₄H₁₇NO₃ | Larger, less volatile, more polar due to the amide group | Not yet reported | The cyclopentyl group could increase lipophilicity, potentially enhancing penetration of the insect cuticle. |

There is a growing demand for environmentally benign pesticides to reduce the reliance on synthetic chemical insecticides, which can have negative impacts on the environment and human health. researchgate.netmdpi.com Plant-derived compounds, or "botanical pesticides," are a promising source of new, more sustainable pest management tools. researchgate.netmdpi.com

Benzoate derivatives, being found in many plants, are considered potential biopesticides. nih.gov The development of compounds like this compound could be part of a strategy to create novel bio-based pesticides. By starting with a naturally occurring scaffold (the benzoate group) and modifying it, it may be possible to design new active ingredients with improved efficacy, selectivity, and environmental profiles. Such research aligns with the principles of green chemistry and sustainable agriculture. The discovery of novel benzothiazole (B30560) natural products with significant insecticidal activity further supports the exploration of diverse chemical scaffolds for biopesticide development. caas.cn

Future Directions in Compound Development and Application

The future trajectory for the development and application of this compound and its analogs is primarily focused on leveraging its chemical scaffold for the discovery of novel therapeutic agents. The core structure presents multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties.

One promising direction lies in the exploration of its potential as an intermediate in the synthesis of more complex molecules. The carbamoyl linkage and the benzoate ester are functional groups that can be readily modified. For instance, the cyclopentyl group can be substituted with other cyclic or acyclic moieties to probe the steric and electronic requirements of potential binding pockets in biological targets. Similarly, the methyl ester of the benzoate group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to alter the compound's solubility and metabolic stability.

Structure-activity relationship (SAR) studies on related series of compounds, such as derivatives of 2-aminobenzoic acid, are crucial in guiding the future design of analogs of this compound. For example, research on 2-amino-3-(cyclopentylcarbamoyl)-benzoic acid provides insights into how modifications of the aromatic ring and the amide substituent can influence biological activity. nih.gov

Furthermore, the general class of carbamate-containing compounds has been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as metallo-β-lactamases. nih.gov This suggests that derivatives of this compound could be synthesized and screened for activity against various enzymatic targets. The development of novel synthetic methodologies will also play a pivotal role in accessing a diverse range of analogs for biological evaluation.

The table below outlines potential areas of future research and development for this class of compounds.

| Research Area | Focus | Rationale |

| Lead Optimization | Modification of the cyclopentyl and benzoate moieties. | To improve target affinity, selectivity, and DMPK properties. |

| Target Identification | High-throughput screening against diverse biological targets. | To discover novel therapeutic applications. |

| SAR Studies | Systematic synthesis and evaluation of analog libraries. | To understand the relationship between chemical structure and biological activity. |

| Synthetic Methodology | Development of efficient and versatile synthetic routes. | To facilitate the rapid generation of diverse compound libraries. |

Conclusion and Future Research Directions

Synthesis of Current Understanding of Methyl 4-(cyclopentylcarbamoyl)benzoate

This compound is a well-characterized chemical entity primarily recognized for its role as a synthetic intermediate. The current body of knowledge is largely centered on its synthesis, purification, and basic physicochemical properties. Its utility is most prominent in the patent literature, where it serves as a building block for more complex molecules, particularly in the realm of medicinal chemistry. The established synthetic routes are robust, and analytical methods for its characterization are standard.

Identification of Unexplored Research Avenues and Challenges

Despite its use as an intermediate, dedicated research focusing on the intrinsic properties and potential direct applications of this compound is limited. A significant unexplored avenue is the investigation of its own biological activity. Screening this compound against various biological targets could reveal unexpected pharmacological properties. Furthermore, a detailed exploration of its solid-state properties, such as polymorphism and crystal engineering, remains an open area of research. A key challenge lies in moving beyond its role as a simple building block and exploring its potential as a functional molecule in its own right.

Prospects for Interdisciplinary Research and Broader Impact

The future study of this compound could benefit significantly from an interdisciplinary approach. Collaboration between synthetic chemists, computational chemists, and biologists could unlock new potentials. For instance, computational modeling could predict potential biological targets, which could then be validated through in vitro and in vivo studies. From a materials science perspective, its incorporation into polymers or other materials could be investigated to explore novel properties. The broader impact of such research could extend beyond medicinal chemistry into areas like materials science and agrochemicals, should the compound or its derivatives exhibit interesting properties in these fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-(cyclopentylcarbamoyl)benzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between methyl 4-(bromomethyl)benzoate (or a carboxylate precursor) and cyclopentylamine. Key steps include:

- Activation of the carboxylic acid group using EDC or DCC to form an active ester intermediate.

- Nucleophilic substitution or amidation under inert atmosphere (N₂/Ar) to minimize side reactions.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) to confirm cyclopentyl group integration (e.g., δ 1.5–2.1 ppm for cyclopentyl protons) and benzoate aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR to verify the carbamoyl carbonyl (~165 ppm) and ester carbonyl (~170 ppm).

- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (amide C=O).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 276.1234) .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

- Methodological Answer :

- Impurity Sources : Unreacted starting materials (e.g., cyclopentylamine), hydrolysis byproducts (e.g., free benzoic acid), or diastereomeric adducts.

- Analysis : Use HPLC-MS to detect low-abundance impurities. For hydrolyzed products, adjust reaction pH to 6–7 to minimize ester cleavage.

- Mitigation : Optimize reaction stoichiometry (1.2:1 amine:ester ratio) and use anhydrous solvents to suppress hydrolysis .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic data contradictions in this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination via dual-space algorithms, particularly for resolving ambiguous electron density in the cyclopentyl group.

- Refinement : SHELXL for anisotropic displacement parameters. Address disorder in the cyclopentyl ring by applying restraints (e.g., DFIX for C–C bond lengths).

- Validation : Cross-check with WinGX for symmetry operations and ORTEP-3 for graphical visualization of thermal ellipsoids .

- Case Study : In analogous benzoate esters (e.g., methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate), SHELXL reduced R-factor discrepancies from 0.10 to 0.04 after iterative refinement .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they influence stability?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., N–H···O=C chains or C–H···O dimers). For this compound, expect N–H···O hydrogen bonds between the amide proton and ester carbonyl of adjacent molecules, forming infinite chains.

- Impact on Stability : Stronger H-bonding (e.g., R₂²(8) motifs) correlates with higher melting points and reduced solubility in polar solvents .

Q. How do structural variations in analogous benzoate esters (e.g., substituent position) affect crystallographic parameters?

- Methodological Answer :

- Comparative Analysis : Compare dihedral angles (e.g., between the benzene and cyclopentyl moieties) with derivatives like 4-chlorophenyl 4-methylbenzoate (dihedral angle ~63.89°).

- Data Interpretation : Substituents at the 4-position (e.g., Cl, CH₃) reduce torsional flexibility, increasing planarity and π-stacking interactions. Use Mercury (CCDC) for overlay comparisons .

Q. How should researchers address contradictions in toxicological data for understudied compounds like this one?

- Methodological Answer :

- Risk Assessment : Prioritize in silico models (e.g., OECD QSAR Toolbox) to predict acute toxicity.

- Experimental Validation : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Reference safety protocols for brominated analogs (e.g., 4-(bromomethyl)benzaldehyde) to design hazard controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.